(4-Ethyl-3-phenylmorpholin-2-yl)methanamine, also known as [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine, is a compound that belongs to the class of morpholine derivatives. It features a morpholine ring with an ethyl and phenyl substituent, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by its specific stereochemistry, which plays a critical role in its biological activity and interactions.
The compound can be classified under several categories based on its structure and functionality:
Sources for this compound include chemical databases such as PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications .
The synthesis of (4-Ethyl-3-phenylmorpholin-2-yl)methanamine typically involves several key steps:
In industrial settings, continuous flow reactors are utilized for large-scale production. These reactors allow for precise control over reaction conditions, enhancing yield and purity. Automated systems further improve consistency in production .
The molecular formula for (4-Ethyl-3-phenylmorpholin-2-yl)methanamine is . The compound features a morpholine ring with the following structural characteristics:
The InChI key for the compound is InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 . This data provides insight into the compound's structural configuration.
(4-Ethyl-3-phenylmorpholin-2-yl)methanamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (4-Ethyl-3-phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. Understanding these pathways is essential for elucidating its potential therapeutic applications .
The physical properties of (4-Ethyl-3-phenylmorpholin-2-yl)methanamine include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other specific characteristics are often determined through experimental analysis .
(4-Ethyl-3-phenylmorpholin-2-yl)methanamine has several scientific uses:
This comprehensive analysis highlights the significance of (4-Ethyl-3-phenylmorpholin-2-yl)methanamine in both research and practical applications across multiple scientific disciplines.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7